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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B8075271 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for experiments involving

Cilofexor and its effects on liver enzyme elevation.

Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Cilofexor on liver enzymes in clinical studies?

A1: In clinical trials involving patients with Primary Sclerosing Cholangitis (PSC) and

Nonalcoholic Steatohepatitis (NASH), Cilofexor, a nonsteroidal farnesoid X receptor (FXR)

agonist, has consistently been shown to reduce elevated liver enzymes. Dose-dependent

reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine

aminotransferase (ALT), and aspartate aminotransferase (AST) have been observed.[1][2][3]

For instance, in a phase II study with PSC patients, a 100 mg dose of Cilofexor resulted in

significant median reductions in ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%) at

week 12 compared to placebo.[1][3]

Q2: Is liver enzyme elevation a known side effect of Cilofexor?

A2: Based on available clinical trial data, Cilofexor is generally well-tolerated, and treatment-

emergent adverse events are typically mild to moderate. While a first-generation FXR agonist,

Px-102, was associated with a two-fold increase in ALT activity, Cilofexor was specifically

developed to have a more manageable safety profile with a reduced likelihood of causing such

elevations. However, as with any investigational drug, monitoring liver function is crucial. One
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study noted a patient discontinuing due to elevated liver biochemistry, although this was not a

common occurrence.

Q3: What is the mechanism of action by which Cilofexor affects liver enzymes?

A3: Cilofexor is a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a

nuclear receptor highly expressed in the liver, intestines, and kidneys, playing a key role in bile

acid, lipid, and glucose metabolism. Activation of FXR in the intestine leads to the release of

fibroblast growth factor 19 (FGF19), which travels to the liver and down-regulates the

expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid

synthesis. In the liver, FXR activation also regulates genes involved in bile acid transport and

metabolism, leading to reduced cholestasis and hepatocellular injury, which is reflected in the

improvement of liver enzyme levels.

Q4: Have any serious liver-related adverse events been reported with Cilofexor?

A4: In a study of patients with compensated cirrhosis due to PSC, there were no deaths,

serious treatment-emergent adverse events (TEAEs), or TEAEs leading to permanent

discontinuation of the study drug. Similarly, in other phase 2 trials for PSC and NASH,

Cilofexor was generally well-tolerated with no new safety concerns identified.

Troubleshooting Guide
Issue: Unexpected Elevation of Liver Enzymes (ALT, AST) During a Cilofexor Experiment.

Possible Cause 1: Intrinsic Hepatotoxicity of the Compound.

Troubleshooting Steps:

Confirm the Finding: Repeat the liver function tests to rule out a lab error.

Review Dosing: Ensure the correct dose of Cilofexor was administered. Although

Cilofexor is designed for a better safety profile, individual responses can vary.

Consider Compound Specifics: While Cilofexor is generally associated with decreased

liver enzymes, an earlier generation FXR agonist (Px-102) did cause ALT elevation. If you
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are working with a different FXR agonist, review its specific preclinical and clinical safety

data.

Discontinuation: In clinical trial settings, specific guidelines exist for interrupting or

discontinuing a study drug based on the magnitude of liver enzyme elevation. For

example, a common threshold is an ALT or AST level >3x the upper limit of normal (ULN).

Possible Cause 2: Underlying Medical Condition or Concomitant Medications.

Troubleshooting Steps:

Review Patient History: Investigate any pre-existing liver conditions or other comorbidities

that could contribute to liver enzyme elevation.

Assess Concomitant Medications: Review all other drugs the subject is taking for potential

drug-drug interactions that could lead to hepatotoxicity.

Screen for Other Causes: Conduct a thorough workup to exclude other potential causes of

liver injury, such as viral hepatitis, autoimmune hepatitis, or biliary obstruction.

Possible Cause 3: Idiosyncratic Drug-Induced Liver Injury (DILI).

Troubleshooting Steps:

Causality Assessment: Use a systematic approach, such as the Roussel Uclaf Causality

Assessment Method (RUCAM), to assess the likelihood that the observed liver injury is

caused by the study drug.

Monitor Closely: If DILI is suspected, frequent monitoring of liver function tests is essential

to track the course of the injury.

Withdrawal of the Drug: Prompt discontinuation of the suspected causative agent is a key

step in managing DILI.

Data Presentation
Table 1: Summary of Cilofexor's Effect on Liver Enzymes in Patients with Primary Sclerosing

Cholangitis (PSC)
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Study Dosage
Treatment
Duration

Parameter

Median
Percentage
Change from
Baseline

Phase 2

(NCT02943460)
100 mg daily 12 weeks ALP -21%

GGT -30%

ALT -49%

AST -42%

Phase 1B

(Compensated

Cirrhosis)

Escalating doses

(30mg, 60mg,

100mg)

12 weeks ALP -13.0%

GGT -43.5%

ALT -24.8%

AST -11.6%

Table 2: Summary of Cilofexor's Effect on Liver Enzymes in Patients with Nonalcoholic

Steatohepatitis (NASH)

Study Dosage Treatment Duration Outcome

Phase 2

(NCT02854605)

30 mg and 100 mg

daily
24 weeks

Significant reductions

in serum gamma-

glutamyltransferase.

Combination Therapy

(with Firsocostat)

30 mg Cilofexor + 20

mg Firsocostat daily
48 weeks

Significant

improvements in ALT

and AST compared to

placebo.

Experimental Protocols
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Key Experiment: Phase II, Randomized, Placebo-Controlled Study of Cilofexor in PSC

(NCT02943460)

Objective: To evaluate the safety and efficacy of Cilofexor in patients with PSC without

cirrhosis.

Study Design:

Multicenter, double-blind, randomized, placebo-controlled trial.

Patients were randomized in a 2:2:1 ratio to receive Cilofexor 100 mg, Cilofexor 30 mg,

or placebo once daily for 12 weeks.

Randomization was stratified by the use of ursodeoxycholic acid (UDCA).

Inclusion Criteria:

Adults aged 18-70 years with a diagnosis of large-duct PSC.

Serum ALP > 1.67 times the upper limit of normal.

Total bilirubin ≤ 2 mg/dL.

Exclusion Criteria:

Presence of cirrhosis.

Assessments:

Safety and tolerability were the primary endpoints.

Efficacy endpoints included changes in liver biochemistry (ALP, GGT, ALT, AST), serum

C4, and bile acids at baseline and at weeks 1, 2, 4, 8, and 12.

Statistical Analysis:

The Wilcoxon rank-sum test was used to compare changes from baseline in continuous

parameters at week 12 between the Cilofexor-treated groups and the placebo group.
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Caption: Cilofexor's FXR-mediated signaling pathway in the gut-liver axis.
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Caption: Troubleshooting workflow for unexpected liver enzyme elevation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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